molecular formula C13H15N5O B2464864 N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide CAS No. 1315366-27-8

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide

Cat. No. B2464864
CAS RN: 1315366-27-8
M. Wt: 257.297
InChI Key: MNUVQWYADYDHDE-UHFFFAOYSA-N
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Description

N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide, also known as CX546, is a compound that has been extensively studied for its potential use as a cognitive enhancer. This compound belongs to the family of ampakines, which are positive allosteric modulators of AMPA receptors.

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide, such as N-(cyanomethyl)benzamide (BENZA) and N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET), are effective as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate varying efficiencies based on concentration, immersion time, and temperature. Polarization measurements indicated that BENZA-TET acts as a cathodic type inhibitor, while BENZA functions as a mixed type inhibitor. They are believed to form a protective film on the metal surface through adsorption, adhering to the Langmuir adsorption isotherm (Elbakri et al., 2013).

Coordination Networks and Nonlinear Optical Properties

Another study focused on creating coordination networks using tetrazolate-yl acylamide tectons, including derivatives of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide. These compounds, when combined with metal ions like cadmium, formed crystalline coordination networks with significant second harmonic generation efficiencies, indicating potential in nonlinear optical applications. The research highlighted the effects of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of the resulting coordination networks (Liao et al., 2013).

Antiallergic Activity

A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structurally related to N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide, were synthesized to investigate their antiallergic activity. One compound in this series showed potent antiallergic effects, being 85 times more effective than disodium cromoglycate in rat models. This indicates the potential of these compounds for use in antiallergic medications (Honma et al., 1983).

Metal-Organic Frameworks for Selective Detection

Research involving the creation of metal-organic frameworks (MOFs) used amide-functionalized derivatives of N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide. One such MOF demonstrated the ability to selectively detect nitroaromatic compounds, suggesting applications in sensing technologies (Buragohain et al., 2016).

properties

IUPAC Name

N-[1-(2H-tetrazol-5-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-11(10-6-2-1-3-7-10)14-13(8-4-5-9-13)12-15-17-18-16-12/h1-3,6-7H,4-5,8-9H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVQWYADYDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NNN=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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